molecular formula C4H7ClN2S B1265836 2-Amino-4-methylthiazole hydrochloride CAS No. 6142-15-0

2-Amino-4-methylthiazole hydrochloride

Cat. No.: B1265836
CAS No.: 6142-15-0
M. Wt: 150.63 g/mol
InChI Key: WUMMJVLSXMYDRW-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiazole hydrochloride: is an organic compound with the molecular formula C4H6N2S·HCl. It is a white to almost white crystalline powder that is highly soluble in water. This compound is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-amino-4-methylthiazole, are known to exhibit a broad spectrum of pharmacological activity . They are often used in antimicrobial, antiretroviral, antifungal, antineoplastic, or antitumor drugs .

Mode of Action

It’s worth noting that the compound’s structure and tautomerization pathways have been studied . The most stable tautomer, with a five-membered ring stabilized by two double C=C and C=N bonds, was detected . This structural information could be crucial in understanding its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to exhibit their potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that they may interact with biochemical pathways related to cell proliferation and survival.

Pharmacokinetics

Its solubility in water and methanol suggests that it may have good bioavailability.

Result of Action

Given its potential inhibitory activity against various cancerous cell lines , it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

It’s worth noting that the compound’s structure was studied using matrix isolation ftir spectroscopy and dft calculations , suggesting that its stability and reactivity could be influenced by environmental conditions such as temperature and light exposure.

Biochemical Analysis

Biochemical Properties

2-Amino-4-methylthiazole hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcriptional regulators. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, which play a role in carbohydrate metabolism. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites such as pyruvate and acetyl-CoA. Additionally, this compound can affect the levels of cofactors such as NADH and ATP, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with mitochondrial transporters can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes. Additionally, its presence in the nucleus can affect gene expression by interacting with DNA and transcriptional regulators .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methylthiazole hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-oxothiazole with ammonia. The process includes the following steps:

    Reaction of 2-oxothiazole with concentrated ammonia solution: at low temperatures to form 2-amino-4-methylthiazole.

    Neutralization with hydrochloric acid: to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylthiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-methylthiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, including anticancer and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals .

Comparison with Similar Compounds

  • 2-Amino-4-methylthiazole
  • 2-Amino-5-methylthiazole
  • 2-Amino-4-ethylthiazole

Comparison:

Properties

IUPAC Name

4-methyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMJVLSXMYDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064123
Record name 2-Thiazolamine, 4-methyl-, monohydrochloride
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Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-15-0
Record name 2-Thiazolamine, 4-methyl-, hydrochloride (1:1)
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Record name 2-Thiazolamine, 4-methyl-, hydrochloride (1:1)
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Record name 2-Thiazolamine, 4-methyl-, monohydrochloride
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Record name 4-Methyl-thiazol-2-ylamine; hydrochloride
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Record name 2-Amino-4-methylthiazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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